molecular formula C20H18O7 B3618618 (4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate

(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate

Cat. No.: B3618618
M. Wt: 370.4 g/mol
InChI Key: QPNSTHLEEAHWRO-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromenones and benzoates. This compound is characterized by the presence of a chromenone moiety substituted with a methyl group at the 4-position and a benzoate ester functional group substituted with three methoxy groups at the 3, 4, and 5 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate typically involves the esterification of 4-methyl-2-oxochromene-6-carboxylic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Quinones derived from the chromenone moiety.

    Reduction: Alcohols derived from the ester functional group.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Comparison with Similar Compounds

(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:

    (4-Methyl-2-oxochromen-6-yl) benzoate: Lacks the methoxy groups on the benzoate ring, resulting in different chemical and biological properties.

    (4-Methyl-2-oxochromen-6-yl) 3,4-dimethoxybenzoate: Contains two methoxy groups instead of three, leading to variations in reactivity and biological activity.

    (4-Methyl-2-oxochromen-6-yl) 3,5-dimethoxybenzoate: Another variant with different substitution patterns, affecting its overall properties.

The unique combination of the chromenone and trimethoxybenzoate moieties in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11-7-18(21)27-15-6-5-13(10-14(11)15)26-20(22)12-8-16(23-2)19(25-4)17(9-12)24-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNSTHLEEAHWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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